molecular formula C9H11F2NO B14859173 2-(2,3-Difluoro-phenoxy)-propylamine

2-(2,3-Difluoro-phenoxy)-propylamine

Cat. No.: B14859173
M. Wt: 187.19 g/mol
InChI Key: AQJANBKEBDJFQX-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-phenoxy)-propylamine is a fluorinated monoamine compound characterized by a propylamine backbone linked to a 2,3-difluorophenoxy group. This structure confers unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the fluorine substituents.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2,3-difluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11F2NO/c1-6(5-12)13-8-4-2-3-7(10)9(8)11/h2-4,6H,5,12H2,1H3

InChI Key

AQJANBKEBDJFQX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=C(C(=CC=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-phenoxy)-propylamine typically involves the reaction of 2,3-difluorophenol with a suitable propylamine derivative. One common method is the nucleophilic substitution reaction where 2,3-difluorophenol reacts with 3-chloropropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-phenoxy)-propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives with different oxidation states.

    Substitution: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-Difluoro-phenoxy)-propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenoxy ring can enhance binding affinity and selectivity by forming strong interactions with the target site. This can lead to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Propylamine backbone : A three-carbon chain with a terminal amine group.
  • 2,3-Difluoro-phenoxy substituent: Introduces steric and electronic effects, influencing solubility, receptor binding, and metabolic stability.

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison of Propylamine Derivatives
Compound Molecular Formula Substituents Pharmacological Use Key Properties
2-(2,3-Difluoro-phenoxy)-propylamine C₉H₁₁F₂NO (hypothetical) 2,3-Difluoro-phenoxy Under investigation (hypothetical) High lipophilicity, potential CNS activity
Fluoxetine HCl C₁₇H₁₈F₃NO·HCl Trifluoro-p-tolyloxy SSRI (antidepressant) Selective serotonin reuptake inhibition
Prilocaine C₁₃H₂₀N₂O o-Toluidine + propionamide Local anesthetic Fast-acting, low systemic toxicity
3-(Methoxyethoxy)propylamine C₆H₁₅NO₂ Methoxyethoxy group Industrial intermediate Surfactant, polymer synthesis
2-(1-Adamantyloxy)propylamine HCl C₁₃H₂₄ClNO Adamantyloxy group Pharmaceutical intermediate High thermal stability

Physicochemical Properties

  • Lipophilicity: Fluorinated phenoxy groups (as in fluoxetine and the target compound) increase logP values compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Solubility : Propylamine derivatives with polar substituents (e.g., methoxyethoxy) exhibit higher aqueous solubility, whereas fluorinated or bulky groups (e.g., adamantyl) reduce solubility .
  • Stability : Fluorine atoms improve metabolic stability by resisting oxidative degradation, a feature critical for drugs like fluoxetine .

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